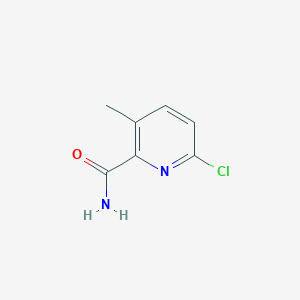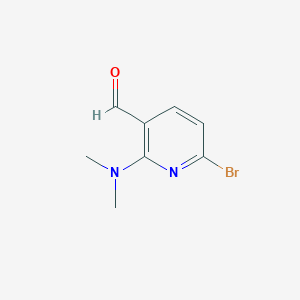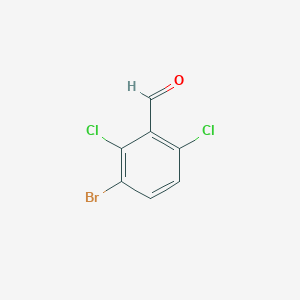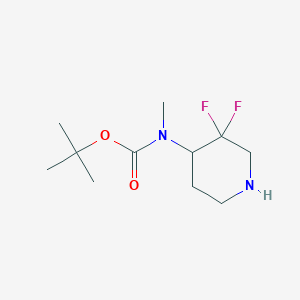
5-Benzyl-2-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-bromopyridine is a chemical compound with the CAS Number: 1391737-98-6 . It has a molecular weight of 248.12 and its IUPAC name is 5-benzyl-2-bromopyridine .
Synthesis Analysis
The synthesis of 5-Benzyl-2-bromopyridine could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 5-Benzyl-2-bromopyridine consists of a pyridine ring substituted at the 2nd position with a bromine atom and at the 5th position with a benzyl group .Physical And Chemical Properties Analysis
5-Benzyl-2-bromopyridine is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
5-Benzyl-2-bromopyridine: is a key precursor in the synthesis of various biologically active molecules. Its structure allows for the introduction of additional functional groups that can enhance biological activity. For instance, it can undergo Suzuki coupling reactions to create compounds that may exhibit pharmacological properties .
Ligands for Transition-Metal Catalysis
This compound serves as a building block for the synthesis of ligands used in transition-metal catalysis. The pyridine moiety can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process. Such ligands are crucial for developing new catalytic reactions that can be applied in organic synthesis .
Photosensitizers
In the field of photoredox catalysis, 5-Benzyl-2-bromopyridine derivatives are used to synthesize photosensitizers. These molecules absorb light and transfer energy or electrons, initiating photochemical reactions. This application is particularly relevant in the development of green chemistry processes .
Viologens
Viologens are quaternary ammonium compounds that are synthesized using pyridine derivatives. They are known for their electrochromic properties and are used in the creation of smart windows, displays, and in energy storage systems5-Benzyl-2-bromopyridine can be used to introduce substituents that modify the electronic properties of viologens .
Supramolecular Architectures
The pyridine ring in 5-Benzyl-2-bromopyridine can act as a coordination site for metals, leading to the formation of supramolecular structures. These structures have applications in molecular recognition, self-assembly processes, and the creation of novel materials .
Organic Synthesis Methodology
5-Benzyl-2-bromopyridine: is also employed in the development of new synthetic methodologies. For example, it can participate in Stille coupling reactions, which are used to form carbon-carbon bonds between two different organic fragments. This is a valuable tool in the construction of complex organic molecules .
Electrochemical Methods
In electrochemical synthesis, 5-Benzyl-2-bromopyridine can be used to generate intermediates that are difficult to obtain through traditional chemical methods. This approach is gaining traction as it often requires milder conditions and can be more environmentally friendly .
Pharmaceutical Intermediates
Lastly, 5-Benzyl-2-bromopyridine is utilized in the synthesis of intermediates for pharmaceuticals. The bromine atom is a good leaving group that can be replaced with other groups, allowing for the creation of diverse compounds with potential therapeutic effects .
Mécanisme D'action
Target of Action
5-Benzyl-2-bromopyridine is a brominated derivative of pyridine, which is a basic heterocyclic organic compound It’s known that bromopyridines can interact with various enzymes and receptors in the body .
Mode of Action
Bromopyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst .
Biochemical Pathways
Bromopyridines are known to participate in various chemical reactions, leading to the formation of complex organic structures . These reactions can potentially influence various biochemical pathways, depending on the specific targets of the resulting compounds.
Pharmacokinetics
The bromopyridine moiety is known to be relatively stable, which could potentially influence the compound’s bioavailability .
Result of Action
Bromopyridines are known to be involved in various chemical reactions, leading to the formation of complex organic structures . The resulting compounds can potentially interact with various targets in the body, leading to a range of biological effects.
Action Environment
The action of 5-Benzyl-2-bromopyridine can potentially be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions, in which bromopyridines are often used, can be influenced by factors such as temperature and the presence of a suitable catalyst .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-benzyl-2-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLXDMSDACHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-bromopyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


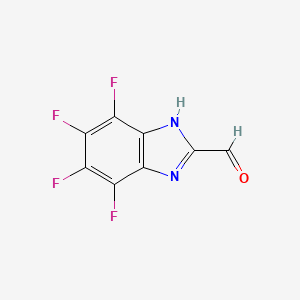
![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
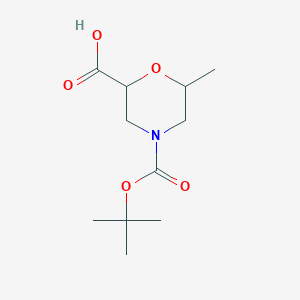




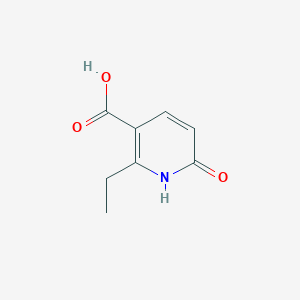
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
